molecular formula C21H17ClN4O4 B3411739 3-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921509-43-5

3-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B3411739
CAS No.: 921509-43-5
M. Wt: 424.8 g/mol
InChI Key: ABOVRXRZTXDOLN-UHFFFAOYSA-N
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Description

Key structural elements include:

  • 4-Chlorophenyl group at position 3: Enhances lipophilicity and may influence target binding through hydrophobic interactions.
  • 2-Methoxyphenyl carboxamide at position 7: Provides hydrogen-bonding capability via the methoxy oxygen and carboxamide NH.
  • 5-Methyl group and 2,4-dioxo motifs: Stabilize the bicyclic core and modulate electronic properties.

The compound’s design aligns with trends in kinase inhibitor development, where pyrrolopyrimidine derivatives are optimized for selectivity and potency .

Properties

IUPAC Name

3-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O4/c1-25-11-14(19(27)23-15-5-3-4-6-16(15)30-2)17-18(25)20(28)26(21(29)24-17)13-9-7-12(22)8-10-13/h3-11H,1-2H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOVRXRZTXDOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 2-methoxyaniline to form an intermediate Schiff base, followed by cyclization with a suitable diketone to form the pyrrolo[3,2-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is its anticancer activity . Research has shown that derivatives of pyrrolopyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Mechanism of Action : The compound acts by inhibiting specific enzymes that are critical for cancer cell proliferation. This includes targeting pathways involved in cell cycle regulation and apoptosis.
  • Case Studies : A study found that similar compounds demonstrated potent antiproliferative activity against HeLa cells with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit histone deacetylases (HDACs) . HDAC inhibitors are a class of compounds that have shown promise in cancer therapy due to their ability to alter gene expression and induce cell cycle arrest.

  • Synthesis and Testing : Various derivatives were synthesized and tested for HDAC inhibition. The results indicated that modifications to the structure could enhance potency and selectivity .

Neuroprotective Effects

Emerging research suggests that pyrrolopyrimidine derivatives may possess neuroprotective properties . This is particularly relevant in the context of neurodegenerative diseases.

  • Research Findings : Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating conditions like Alzheimer's disease .

Antimicrobial Activity

Some studies indicate that pyrrolopyrimidine derivatives exhibit antimicrobial properties against a range of bacterial strains.

  • Mechanism and Efficacy : The antimicrobial activity is believed to result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes. Further studies are required to elucidate the precise mechanisms involved .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profiles of these compounds.

Modification Effect on Activity
Substitution at position 7Increased anticancer activity
Variation in the methoxy groupAltered enzyme inhibition profiles
Chlorine substitutionEnhanced selectivity for cancer cells

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and physiological processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolopyrimidine Derivatives

Compound Name Core Structure Key Substituents Reference
Target Compound Pyrrolo[3,2-d]pyrimidine 3-(4-Cl-Ph), N-(2-MeO-Ph)-7-carboxamide, 5-Me, 2,4-dioxo
N-(4-Methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (Compound 6) Pyrrolo[3,2-d]pyrimidine 4-MeO-Ph-amine, 2-Me, no dioxo
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine 5-(4-Cl-Ph), 7-(4-Me-Ph), 4-pyrrolidinyl
5-[[4-[(3-Chloro-4-fluorophenyl)amino]pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-...* Pyrrolo[2,3-d]pyrimidine Chloro-fluorophenyl, morpholinylethyl carboxamide

Key Observations :

  • Core Variations : Pyrrolo[3,2-d] vs. [2,3-d] positioning alters ring fusion geometry, impacting binding pocket compatibility .
  • Substituent Impact : The 2-methoxyphenyl group in the target compound may enhance solubility compared to purely hydrophobic substituents (e.g., 4-methylphenyl in ).

Table 2: Bioactivity Trends in Pyrrolopyrimidine Derivatives

Compound Class Target/Activity Key SAR Insights Reference
Target Compound Kinase inhibition (hypothesized) 4-Chlorophenyl enhances hydrophobic pocket binding; 2-methoxy improves solubility
Sulfamoylphenyl-pyrrolo[2,3-d] Dihydrofolate reductase (DHFR) inhibition Sulfamoyl groups critical for DHFR binding; cyclopentylamine boosts cell penetration
Thiazolo[3,2-a]pyrimidines Anticancer activity Thiazole fusion improves metabolic stability; methoxyphenyl enhances bioavailability

Key Findings :

  • Hydrophobic Groups : 4-Chlorophenyl (target compound) and 4-methylphenyl () are common in kinase inhibitors, suggesting shared target profiles.
  • Solubility Modifiers : The 2-methoxyphenyl carboxamide in the target compound contrasts with sulfamoyl groups in , which may reduce solubility but improve target affinity.
  • Dioxo vs.

Physicochemical Properties

Table 4: Property Comparison

Compound logP (Predicted) Water Solubility Thermal Stability
Target Compound 3.8 Low (improved via formulation) Decomposes >250°C (estimated)
Compound 6 2.1 Moderate (HCl salt) Decomposes at 260°C
Sulfamoylphenyl derivatives 4.2 Low (requires co-solvents) Stable up to 200°C

Insights :

  • The target compound’s higher logP (vs. Compound 6 ) reflects its hydrophobic substituents, necessitating formulation strategies for in vivo studies.

Analytical Characterization

  • NMR : Distinct ¹H NMR signals for 4-chlorophenyl (δ ~7.4 ppm) and 2-methoxyphenyl (δ ~6.9–7.1 ppm) differentiate it from analogs like Compound 6 (δ 7.0–7.82 ppm) .
  • MS/MS : Molecular networking (cosine score >0.8) would cluster it with pyrrolopyrimidines sharing 4-chlorophenyl or dioxo groups .

Biological Activity

The compound 3-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in cancer research and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of pyrrolopyrimidine derivatives often involves multi-step organic reactions. The target compound can be synthesized using a combination of cyclization and functional group modifications. A typical synthetic route may include:

  • Formation of the pyrrolopyrimidine core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of substituents : The chlorophenyl and methoxyphenyl groups are introduced via nucleophilic substitution or coupling reactions.

The synthetic pathway should be optimized for yield and purity to ensure the biological activity of the final product.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar pyrrolopyrimidine compounds. For example, compounds with structural similarities have shown significant antiproliferative effects against various cancer cell lines:

  • HeLa Cells : Compounds with similar structures demonstrated IC50 values ranging from 0.69 μM to 11 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .
  • Mechanism of Action : The mechanism is believed to involve inhibition of key enzymes involved in cancer cell proliferation and survival, possibly through modulation of histone deacetylases (HDACs) .

Antiviral Activity

Some derivatives of pyrrolopyrimidine have been evaluated for antiviral activity, particularly against HIV-1. Research indicates that modifications to the core structure can enhance antiviral potency:

  • Potency : Certain analogs have shown single-digit micromolar potencies against HIV-1 .
  • Resistance : Structural flexibility within these compounds may contribute to their efficacy against resistant strains of the virus.

Antiparasitic Activity

There is also emerging evidence suggesting that pyrrolopyrimidine derivatives may exhibit antiparasitic activity:

  • Targeting PfATP4 : Some compounds have been shown to inhibit PfATP4-associated Na+-ATPase activity in Plasmodium falciparum, indicating potential as antimalarial agents .

Case Study 1: Anticancer Efficacy

A recent study focused on a series of pyrrolopyrimidine derivatives structurally related to the target compound. These derivatives were tested for their cytotoxic effects on HeLa cells:

CompoundIC50 (μM)Mechanism
Compound A0.69HDAC inhibition
Compound B2.29DNA intercalation
Target CompoundTBDTBD

The results indicated that structural modifications could significantly impact biological activity.

Case Study 2: Antiviral Activity

In another study investigating antiviral properties, a series of pyrrolopyrimidine derivatives were screened against HIV-1:

CompoundEC50 (μM)Resistance Profile
Compound C0.045Effective against resistant strains
Compound D0.120Moderate efficacy
Target CompoundTBDTBD

These findings suggest that careful design and modification of the compound can lead to enhanced antiviral properties.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

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